Nicotinic acid-tyr-(N(sigma)-benzyloxycarbonyl-arg)lys-his-pro-ile-OH
Description
Nicotinic acid-tyr-(N(σ)-benzyloxycarbonyl-arg)lys-his-pro-ile-OH is a synthetic hexapeptide conjugate featuring nicotinic acid (vitamin B3) as the N-terminal moiety. The peptide sequence comprises tyrosine (Tyr), N(σ)-benzyloxycarbonyl (Cbz)-protected arginine (Arg), lysine (Lys), histidine (His), proline (Pro), and isoleucine (Ile). The Cbz group on Arg is a common protecting group in peptide synthesis, enhancing stability during solid-phase synthesis . The compound’s molecular complexity arises from its combination of aromatic (Tyr), positively charged (Arg, Lys, His), and hydrophobic (Pro, Ile) residues, which may confer unique biochemical interactions.
Properties
IUPAC Name |
2-[[1-[2-[[6-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H69N13O11/c1-3-32(2)43(50(73)74)64-48(71)42-17-11-25-65(42)49(72)41(27-36-29-56-31-59-36)62-46(69)39(60-47(70)40(26-33-18-20-37(66)21-19-33)61-44(67)35-14-9-22-55-28-35)15-7-8-23-57-45(68)38(16-10-24-58-51(53)54)63-52(75)76-30-34-12-5-4-6-13-34/h4-6,9,12-14,18-22,28-29,31-32,38-43,66H,3,7-8,10-11,15-17,23-27,30H2,1-2H3,(H,56,59)(H,57,68)(H,60,70)(H,61,67)(H,62,69)(H,63,75)(H,64,71)(H,73,74)(H4,53,54,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGNARZDONUMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(CCCCNC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H69N13O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1052.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinic acid-tyr-(N(sigma)-benzyloxycarbonyl-arg)lys-his-pro-ile-OH involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The synthesis typically starts with the protection of the amino groups using benzyloxycarbonyl (Cbz) groups. The peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques like preparative HPLC and lyophilization ensures the compound meets the required standards for research applications.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid-tyr-(N(sigma)-benzyloxycarbonyl-arg)lys-his-pro-ile-OH undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target the disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various nucleophiles can be used to substitute the benzyloxycarbonyl group under basic conditions.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Derivatives with different protecting groups or functional modifications.
Scientific Research Applications
Nicotinic acid-tyr-(N(sigma)-benzyloxycarbonyl-arg)lys-his-pro-ile-OH is widely used in scientific research, particularly in the following areas:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of angiotensin II receptors in various physiological processes.
Medicine: Exploring potential therapeutic applications in cardiovascular diseases and inflammatory conditions.
Industry: Developing new peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by acting as an angiotensin II receptor antagonist. It binds to the angiotensin II receptors, preventing the binding of angiotensin II, a peptide hormone that regulates blood pressure and fluid balance. By blocking these receptors, the compound inhibits the downstream signaling pathways involved in vasoconstriction, inflammation, and cell proliferation. This results in reduced blood pressure, decreased inflammation, and potential protective effects on the cardiovascular system .
Comparison with Similar Compounds
Nicotinic Acid (Niacin)
- Structure: C6H5NO2 (CAS 59-67-6), a pyridinecarboxylic acid .
- Molecular Weight : 123.11 g/mol vs. ~1,100–1,200 g/mol (estimated for the target peptide).
- Function : Essential vitamin (B3) with lipid-regulating properties.
- Solubility : Water-soluble due to carboxylic acid group.
- Safety : Labelled as a laboratory chemical with precautions against ingestion .
Nicotinuric Acid (N-(Pyridin-3-ylcarbonyl)glycine)
- Structure : C8H8N2O3 (CAS 583-08-4), a glycine conjugate of nicotinic acid .
- Molecular Weight : 180.16 g/mol.
- Function : Metabolite of nicotinic acid, excreted in urine.
- Solubility : Moderate solubility in polar solvents.
Key Difference : Nicotinuric acid lacks the peptide backbone and protective groups, limiting its interaction complexity compared to the target compound.
Peptide Derivatives with Protective Groups
- Example: (S)-N-BOC-Propargylglycine (CAS 63039-48-5), a Boc-protected amino acid derivative .
- Protective Group Chemistry: Boc (tert-butoxycarbonyl) is acid-labile, whereas Cbz (benzyloxycarbonyl) requires hydrogenolysis for removal.
- Applications : Boc groups are preferred for orthogonal synthesis strategies.
Key Difference : The Cbz group in the target compound may alter stability and cleavage conditions compared to Boc derivatives, impacting synthetic workflows .
Nicotine and Nornicotine (Enzyme Interaction Analogs)
- Molecular Docking Data: Nicotine interacts with residues like Pro 163, Lys 189, and Glu 190 in 5-enolpyruvylshikimate-3-phosphate synthase, while nornicotine binds Lys 20, Arg 25, and Arg 120 .
- Relevance : The target peptide’s Arg, Lys, and His residues may enable similar electrostatic interactions with enzymes or receptors, but its larger structure could engage additional residues (e.g., Asp 312, Glu 340) for enhanced binding .
Research Implications and Unanswered Questions
Biological Activity
Nicotinic acid-tyr-(N(sigma)-benzyloxycarbonyl-arg)lys-his-pro-ile-OH, also known as CGP 42112A, is a synthetic peptide compound notable for its significant biological activity, particularly as an angiotensin II receptor antagonist. This compound has garnered attention in cardiovascular research due to its ability to modulate blood pressure and inflammatory responses.
Chemical Structure and Synthesis
The compound is composed of several amino acids, including:
- Nicotinic Acid
- Tyrosine (Tyr)
- Arginine (Arg)
- Lysine (Lys)
- Histidine (His)
- Proline (Pro)
- Isoleucine (Ile)
The synthesis involves a multi-step process that incorporates these amino acids into a peptide chain, allowing it to exhibit specific receptor interactions crucial for its biological activity.
This compound functions primarily as an angiotensin II receptor antagonist. Angiotensin II plays a pivotal role in regulating blood pressure and fluid balance, and its overactivity is linked to hypertension and cardiovascular diseases. By blocking the angiotensin II receptors, this compound can effectively lower blood pressure and reduce inflammation in various biological systems.
Research Findings
- Cardiovascular Applications : Studies have demonstrated that CGP 42112A significantly affects cardiovascular physiology by inhibiting the angiotensin II signaling pathway. This action helps elucidate mechanisms underlying hypertension and related conditions.
- Inflammatory Response Modulation : The compound's ability to modulate inflammatory responses has been highlighted in several studies, indicating its potential utility in treating conditions characterized by chronic inflammation.
- Comparative Analysis : A comparison with other angiotensin II receptor antagonists such as Losartan, Valsartan, and Candesartan reveals that while these compounds are well-established in clinical use, CGP 42112A is primarily utilized in experimental settings to study receptor interactions and signaling pathways.
Case Studies
Several case studies have explored the efficacy of CGP 42112A in various models:
- Hypertensive Rat Models : In experimental hypertensive rat models, administration of CGP 42112A resulted in significant reductions in systolic blood pressure compared to control groups. This underscores its potential as a therapeutic agent for managing hypertension.
- Inflammatory Disease Models : In models of inflammatory diseases, CGP 42112A demonstrated a reduction in markers of inflammation, suggesting a role in therapeutic strategies for conditions like rheumatoid arthritis or inflammatory bowel disease.
Data Table: Comparative Efficacy of Angiotensin II Receptor Antagonists
| Compound Name | Mechanism | Clinical Use | Key Differences |
|---|---|---|---|
| CGP 42112A | Angiotensin II receptor antagonist | Primarily experimental | Unique peptide structure; focuses on receptor interactions |
| Losartan | Angiotensin II receptor antagonist | Established clinical use | Different structural properties; broader clinical application |
| Valsartan | Angiotensin II receptor antagonist | Established clinical use | Variations in pharmacokinetics |
| Candesartan | Angiotensin II receptor antagonist | Established clinical use | Higher affinity for receptors; longer-lasting effects |
Q & A
Q. What are the critical considerations for designing a synthesis protocol for this modified peptide?
The synthesis requires a stepwise solid-phase peptide synthesis (SPPS) approach. Key considerations include:
- Protection Groups : Use benzyloxycarbonyl (Z) for the N(σ)-position of arginine (to prevent side reactions) and tert-butoxycarbonyl (Boc) for lysine’s ε-amino group .
- Deprotection Strategies : Remove Boc groups with trifluoroacetic acid (TFA) and Z groups with HBr in acetic acid (33% w/w) .
- Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent and acetonitrile gradients .
- Validation : Confirm stepwise coupling efficiency via Kaiser tests or MALDI-TOF mass spectrometry .
Q. How do the benzyloxycarbonyl (Z) and Boc protecting groups influence peptide stability during synthesis?
- Z Group : Provides acid-labile protection for arginine’s N(σ)-amine, ensuring selective deprotection under mild acidic conditions (e.g., HBr/acetic acid) without disrupting other residues .
- Boc Group : Protects lysine’s ε-amine and is removed under strong acidic conditions (e.g., TFA), leaving the Z group intact until final deprotection .
- Stability : Both groups prevent undesired side reactions (e.g., aggregation or oxidation) during elongation .
Q. What analytical methods are essential for confirming the peptide’s structural integrity?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity .
- Nuclear Magnetic Resonance (NMR) : Resolves backbone conformation and verifies deprotection efficiency (e.g., absence of Boc/Z signals in H NMR) .
- Circular Dichroism (CD) : Assesses secondary structure formation, particularly for histidine and proline-rich regions .
Advanced Research Questions
Q. How can molecular docking studies elucidate this peptide’s bioactivity against target enzymes?
- Target Selection : Prioritize enzymes with known arginine/lysine-binding pockets (e.g., 5-enolpyruvylshikimate-3-phosphate synthase in ) .
- Docking Workflow : Use PyMOL for visualization and AutoDock Vina for binding affinity calculations. Focus on residues like Pro 163, Ile 164, and Lys 189 (from ) for interaction analysis .
- Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to resolve discrepancies between predicted and observed binding .
Q. What strategies resolve contradictions in conformational analysis of the peptide’s active domain?
- Multi-Method Approach : Combine NMR (for solution-state dynamics) and X-ray crystallography (for solid-state structure) .
- Mutagenesis Studies : Substitute residues like histidine or proline to assess their role in structural stability .
- Molecular Dynamics (MD) Simulations : Simulate physiological conditions (pH 7.4, 150 mM NaCl) to predict flexibility in the tyrosine-arginine-lysine motif .
Q. How can researchers optimize this peptide’s stability in physiological environments?
- pH Adjustment : Stabilize histidine’s imidazole ring by buffering near its pKa (~6.0) .
- PEGylation : Attach polyethylene glycol (PEG) to lysine residues to reduce enzymatic degradation, as demonstrated in for similar peptides .
- Lipid Nanoparticle Encapsulation : Use zwitterionic lipids to enhance serum stability while maintaining target affinity .
Q. What are the challenges in synthesizing and characterizing the N(σ)-benzyloxycarbonyl-arginine moiety?
- Synthesis Challenges : Avoid guanidino group side reactions by using Z protection at the N(σ)-position instead of the α-amine .
- Characterization : Employ high-resolution MS/MS to distinguish between N(σ)- and α-amine modifications .
- Contradictions : Address conflicting NMR data (e.g., unexpected coupling constants) by re-evaluating protecting group removal efficiency .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
